antimycin A1

概要

説明

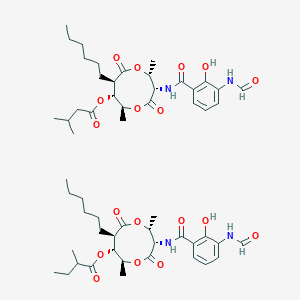

Antimycin A1 is a secondary metabolite produced by Streptomyces bacteria . It is a member of a group of related compounds called antimycins . It is used as a specific electron transfer inhibitor of ubiquinol-cytochrome c oxidoreductase .

Synthesis Analysis

The synthesis of Antimycin A1 involves the pyrolysis of the Antimycin A complex and subsequent gas liquid chromatography of the pyrolysate . The mass spectra of isolated GLC fractions from the pyrolysate of pure Antimycin A components are also used to support the chemical structure of the Antimycin molecule .Molecular Structure Analysis

The molecular formula of Antimycin A1 is C28H40N2O9 . The molecular weight is 548.63 .Chemical Reactions Analysis

The kinetics of hydrolysis of Antimycin A1 has been determined . Spectrophotometric data obtained in buffer systems indicate that the overall degradation follows the classical consecutive first-order kinetics .Physical And Chemical Properties Analysis

Antimycin A1 has a molecular weight of 548.63 . It is supplied as a lyophilized powder . For a 15 mM stock, 10 mg of powder can be reconstituted in 1.2 mL of DMSO .科学的研究の応用

Enhancement of Secondary Metabolite Biosynthesis

Antimycin A1 has been utilized in the field of microbiology to enhance the production of secondary metabolites in Streptomyces strains. This application is significant for drug discovery and industrial production of natural products. A study demonstrated that genes co-evolved with biosynthetic gene clusters can be engineered to increase the yield of valuable metabolites .

Structural Modification for Drug Development

Researchers have explored the structural modification of Antimycin A1 due to its unique dilactone-ring structure and high biological activity. These modifications aim to develop new pharmaceuticals with improved efficacy and safety profiles. The progress in this area highlights the potential of Antimycin A1 derivatives in therapeutic applications .

Mitochondrial Respiratory Chain Inhibition

Antimycin A1 acts as a specific inhibitor of the mitochondrial respiratory chain, binding to the Q_i site of the cytochrome bc1 complex. This property makes it a valuable tool for studying mitochondrial function and the mechanisms of cellular respiration .

Protein Leakage Detection

In the field of biochemistry, Antimycin A1 has been used to detect protein leakage in cellular assays. This application is crucial for understanding cell membrane integrity and the effects of various compounds on cells .

Accelerating c-Myc Degradation

Antimycin A1 has been identified as an accelerator of c-Myc protein degradation. This application is particularly relevant in cancer research, as c-Myc is a critical regulator of cell growth and proliferation. The compound enhances the degradation of c-Myc through the activation of glycogen synthetic kinase 3, offering a potential pathway for therapeutic intervention .

Reactive Oxygen Species (ROS) Generation

The ability of Antimycin A1 to induce the generation of reactive oxygen species from damaged mitochondria is another important application. This characteristic is used to study the role of ROS in cell signaling and apoptosis. It also provides insights into the mechanisms of cell damage and the development of ROS-related diseases .

作用機序

Target of Action

Antimycin A1 primarily targets the mitochondrial electron transport chain , specifically complexes III and IV . These complexes play a crucial role in cellular respiration, a process that generates energy for the cell.

Mode of Action

Antimycin A1 acts as an inhibitor of electron transport from cytochrome b to cytochrome complex III (cytochrome c reductase) . By binding to cytochrome c reductase, it inhibits the oxidation of ubiquinol, disrupts the Q-cycle of enzyme turnover, and halts cellular respiration . This disruption of the electron transport chain leads to significant changes in cellular energy production.

Biochemical Pathways

The inhibition of complexes III and IV by Antimycin A1 significantly impacts the mitochondrial electron transport chain . This results in the suppression of the transcription levels of several genes in mitochondria, including ATP6, ATP8, COX3, QCR6, CytB, ND1, and ND3 . These genes are involved in the synthesis of relevant enzymes for mitochondrial function. Additionally, Antimycin A1 significantly impacts 12 metabolic pathways , likely causing alterations in their metabolite profiles .

Pharmacokinetics

It is known that antimycin a1 is soluble in dmso at 35 mg/ml or ethanol at 50 mg/ml , which may influence its bioavailability.

Result of Action

The action of Antimycin A1 leads to a variety of molecular and cellular effects. It causes severe distortion and breakage in mycelial morphology, thickened cell walls, indistinct organelle boundaries, swollen mitochondria, and slow vesicle fusion . It also induces the production of reactive oxygen species and depletes glutathione in cells .

Action Environment

The action, efficacy, and stability of Antimycin A1 can be influenced by various environmental factors. For instance, it was isolated from Streptomyces AHF-20 found in the rhizosphere soil of an ancient banyan tree . The specific environmental conditions of this habitat may have contributed to the production and activity of Antimycin A1.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[3-[(3-formamido-2-hydroxybenzoyl)amino]-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O9/c1-6-7-8-9-11-20-25(39-22(32)14-16(2)3)18(5)38-28(36)23(17(4)37-27(20)35)30-26(34)19-12-10-13-21(24(19)33)29-15-31/h10,12-13,15-18,20,23,25,33H,6-9,11,14H2,1-5H3,(H,29,31)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIFFUZWRFRDZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859633 | |

| Record name | 3-(3-Formamido-2-hydroxybenzamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl 3-methylbutanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Antimycin a is a solid. Specific uses for Antimycin A were not found. Antimycin A1,and Antimycin A3 are reported as antibiotics produced by Streptomyces for use as a fungicide and possibly as an insecticide and miticide. Registered only as a pesticide in the U.S. (EPA, 1998), White to light yellow solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Formulated as a liquid with 23% active product; [Reference #1] | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19037 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, ether, acetone, chloroform; slightly soluble in benzene, carbon tetrachloride, petroleum ether. Insoluble in water. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Oxidative phosphorylation can be affected by several chemical agents. ...Antimycin A blocks electron transport between coenzyme Q and cytochrome c. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Antimycin A | |

Color/Form |

Crystals | |

CAS RN |

1397-94-0, 642-15-9 | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Antimycin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-formamidosalicylamido)-8-hexyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

300.2 °F (EPA, 1998), 139-140 °C | |

| Record name | ANTIMYCIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4866 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTIMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

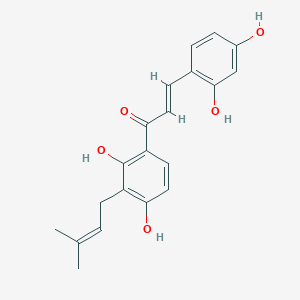

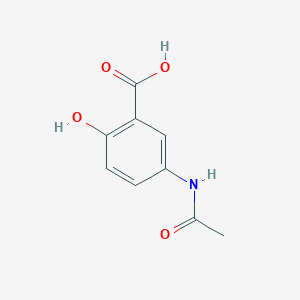

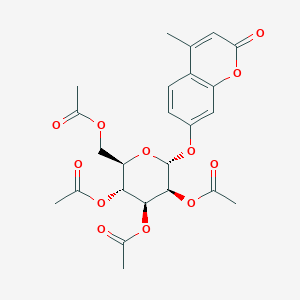

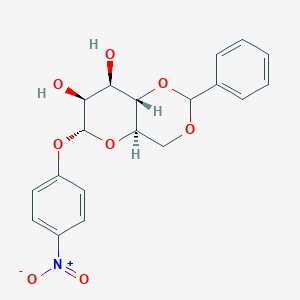

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)

![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)

![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)